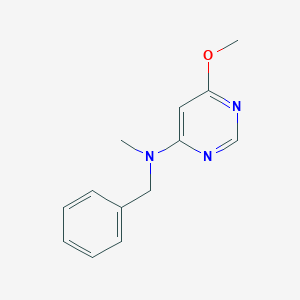

![molecular formula C18H23F2N5 B6458394 4-{4-[(2,4-difluorophenyl)methyl]piperazin-1-yl}-N,N,6-trimethylpyrimidin-2-amine CAS No. 2549050-96-4](/img/structure/B6458394.png)

4-{4-[(2,4-difluorophenyl)methyl]piperazin-1-yl}-N,N,6-trimethylpyrimidin-2-amine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound “4-{4-[(2,4-difluorophenyl)methyl]piperazin-1-yl}-N,N,6-trimethylpyrimidin-2-amine” is a novel inhibitor of Equilibrative Nucleoside Transporters (ENTs), which play a vital role in nucleotide synthesis, regulation of adenosine function, and chemotherapy . It is more selective to ENT2 than to ENT1 .

Molecular Structure Analysis

The molecular structure of this compound is complex, involving multiple rings and functional groups. The presence of a halogen substitute, regardless of the position, in the fluorophenyl moiety next to the piperazine ring is essential for the inhibitory effects on ENT1 and ENT2 .Applications De Recherche Scientifique

Medicinal Chemistry and Drug Development

Fluorinated molecules have been a focal point in medicinal chemistry due to their unique properties. The presence of strong electron-withdrawing fluorine substituents in the aromatic ring impacts the compound’s reactivity and basicity. In the context of drug development, this compound may serve as a starting point for designing novel pharmaceutical agents. Researchers can explore its interactions with biological targets, evaluate its pharmacokinetics, and potentially develop new drugs .

Radiotherapy and Imaging Agents

The synthesis of fluorinated compounds plays a crucial role in developing imaging agents for various biological applications. In particular, 18F-substituted pyridines are of interest for positron emission tomography (PET) imaging. These agents allow non-invasive visualization of specific biological processes, aiding in disease diagnosis and monitoring. Researchers can investigate the potential of our compound as an imaging agent by incorporating fluorine-18 (18F) into its structure .

Chemical Biology and Radiobiology

Fluoropyridines, including our compound, exhibit distinct chemical properties compared to their chlorinated or brominated counterparts. Researchers can explore their behavior in biological systems, studying their interactions with enzymes, receptors, and cellular components. Additionally, investigations into the compound’s radiobiological effects could provide insights into its potential use in cancer therapy or as a radioprotective agent .

Agrochemicals and Crop Protection

Fluorine-containing substituents enhance the properties of lead structures in agrochemicals. By incorporating fluorine atoms, researchers can modify existing pesticides or herbicides to improve their efficacy, environmental impact, and safety. Our compound could serve as a building block for designing novel agrochemicals with enhanced properties .

Organic Synthesis and Fluorination Reactions

The synthesis of fluoropyridines involves various methods, such as the Umemoto reaction, Balts-Schiemann reaction, and cyclization processes. Researchers interested in developing new synthetic routes or exploring fluorination methodologies can investigate our compound as a substrate. Its unique structure may lead to novel transformations and applications in organic synthesis .

Transporter Inhibition Studies

Our compound, specifically 4-((4-(2-fluorophenyl)piperazin-1-yl)methyl)-6-imino-N-(naphthalen-2-yl)-1,3,5-triazin-2-amine (FPMINT) , has demonstrated selective inhibition of equilibrative nucleoside transporters (ENTs), particularly ENT2. Researchers studying nucleoside transporters and their role in cellular processes can explore this compound’s potential as a tool for understanding transporter function and developing targeted therapies .

Mécanisme D'action

Target of Action

The primary target of this compound is the Equilibrative Nucleoside Transporters (ENTs), which play a vital role in nucleotide synthesis, regulation of adenosine function, and chemotherapy . The compound is more selective to ENT2 than to ENT1 .

Mode of Action

The compound interacts with its targets, the ENTs, by inhibiting their function . This inhibition is achieved through a non-competitive and irreversible mechanism . The compound reduces the maximum rate of uridine uptake (Vmax) in ENT1 and ENT2 without affecting the Michaelis constant (Km), indicating a non-competitive inhibition .

Biochemical Pathways

The inhibition of ENTs affects the nucleotide synthesis and regulation of adenosine function, which are the primary biochemical pathways influenced by this compound . The downstream effects of this inhibition could potentially disrupt the normal functioning of cells, leading to the treatment of certain conditions such as mycoses .

Pharmacokinetics

Given its role as an antifungal agent, it can be inferred that it has sufficient bioavailability to exert its therapeutic effects .

Result of Action

The molecular and cellular effects of the compound’s action primarily involve the disruption of normal cellular functions due to the inhibition of ENTs . This disruption can lead to the death of pathogenic fungi, thereby treating mycoses .

Propriétés

IUPAC Name |

4-[4-[(2,4-difluorophenyl)methyl]piperazin-1-yl]-N,N,6-trimethylpyrimidin-2-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H23F2N5/c1-13-10-17(22-18(21-13)23(2)3)25-8-6-24(7-9-25)12-14-4-5-15(19)11-16(14)20/h4-5,10-11H,6-9,12H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QOQDOWRTLCMKQA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC(=N1)N(C)C)N2CCN(CC2)CC3=C(C=C(C=C3)F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H23F2N5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

347.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-{4-[(2,4-difluorophenyl)methyl]piperazin-1-yl}-N,N,6-trimethylpyrimidin-2-amine | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-{1-[(2-chloro-3-methoxyphenyl)methyl]-octahydropyrrolo[2,3-c]pyrrol-5-yl}pyridine](/img/structure/B6458321.png)

![4-methyl-1-{[1-(1-phenylethyl)azetidin-3-yl]methyl}-1H-pyrazole](/img/structure/B6458329.png)

![4-methyl-2-(pyrrolidin-1-yl)-6-{4-[5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}pyrimidine](/img/structure/B6458334.png)

![4-methyl-6-(pyrrolidin-1-yl)-2-{4-[5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}pyrimidine](/img/structure/B6458340.png)

![4-(4-{[(3-methoxypyrazin-2-yl)(methyl)amino]methyl}piperidin-1-yl)-2-(methylsulfanyl)pyrimidine-5-carbonitrile](/img/structure/B6458345.png)

![4-(2-{4-[(2,4-difluorophenyl)methyl]piperazin-1-yl}-6-methylpyrimidin-4-yl)morpholine](/img/structure/B6458351.png)

![6-{4-[(2,4-dimethylphenyl)methyl]piperazin-1-yl}-N,N-dimethylpyridazin-3-amine](/img/structure/B6458380.png)

![4-methyl-2-(4-{[4-(trifluoromethoxy)phenyl]methyl}piperazin-1-yl)pyrimidine](/img/structure/B6458385.png)

![2-{1-[(2-bromophenyl)methyl]-octahydropyrrolo[2,3-c]pyrrol-5-yl}pyridine](/img/structure/B6458393.png)

![4-({4-[4-(ethylamino)-6-methylpyrimidin-2-yl]piperazin-1-yl}methyl)benzonitrile](/img/structure/B6458403.png)

![4-({4-[(7-methoxy-4-oxo-3,4-dihydroquinazolin-3-yl)methyl]piperidin-1-yl}methyl)-1lambda6-thiane-1,1-dione](/img/structure/B6458410.png)

![N-ethyl-6-methyl-2-{4-[5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}pyrimidin-4-amine](/img/structure/B6458423.png)

![1-({1-[(2,5-dimethylphenyl)methyl]azetidin-3-yl}methyl)-4-methyl-1H-pyrazole](/img/structure/B6458434.png)